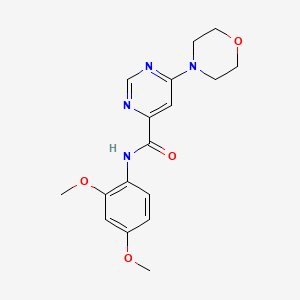

N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-23-12-3-4-13(15(9-12)24-2)20-17(22)14-10-16(19-11-18-14)21-5-7-25-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAVSSAUWPNTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Cyclization Using Cyanoacetate and Urea

A widely adopted method for pyrimidine core synthesis involves cyclocondensation of cyanoacetate derivatives with urea. As demonstrated in the preparation of 4-amino-2,6-dimethoxypyrimidine, sodium-mediated cyclization of ethyl cyanoacetate and urea yields 4-amino-2,6(1H,3H)-pyrimidinedione. Subsequent methylation with dimethyl sulfate introduces methoxy groups at positions 2 and 6. Adapting this protocol, the target compound’s pyrimidine core can be assembled by substituting urea with N-(2,4-dimethoxyphenyl)carbamoyl chloride during cyclization.

Reaction Conditions

- Step 1 : Ethyl cyanoacetate (1.2 equiv), urea (1.0 equiv), sodium ethoxide (2.5 equiv), reflux in ethanol (80°C, 6 h).

- Step 2 : Dimethyl sulfate (3.0 equiv), tetrabutylammonium bromide (0.1 equiv), toluene, 70°C, 8 h.

Limitations and Optimization

The primary challenge lies in regioselective functionalization. Without protecting groups, competing reactions at the 4- and 6-positions reduce yields. Introducing a temporary Boc (tert-butoxycarbonyl) group at the 4-position prior to cyclization improves regioselectivity, as reported in analogous syntheses.

Sequential Functionalization via Nucleophilic Aromatic Substitution

Chloropyrimidine Intermediate Synthesis

Starting from 4,6-dichloropyrimidine-2-carboxylic acid, sequential substitutions introduce the morpholine and carboxamide groups. Chlorine at position 6 is replaced first due to higher reactivity, followed by carboxamide formation at position 4.

Procedure

- Morpholine Introduction :

Comparative Efficiency

This method avoids competing substitutions by leveraging differential reactivity. However, the use of SOCl₂ necessitates stringent safety protocols. Alternative activation reagents (e.g., HATU, EDCI) yield comparable results but increase costs.

Palladium-Catalyzed Cross-Coupling for Carboxamide Installation

Suzuki-Miyaura Coupling Approach

Recent advances employ palladium catalysis to introduce the carboxamide group. A boronic ester derivative of 2,4-dimethoxyaniline is coupled to a bromopyrimidine intermediate.

Reaction Scheme

- Borylation of 2,4-Dimethoxyaniline :

- 2,4-Dimethoxyaniline (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), KOAc (3.0 equiv), dioxane, 100°C, 8 h.

Advantages Over Traditional Methods

This route offers superior regiocontrol and functional group tolerance. However, palladium residues require post-reaction purification via chelating resins, increasing process complexity.

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 6.55 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.48 (d, J = 2.4 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.78–3.70 (m, 4H, morpholine), 3.45–3.38 (m, 4H, morpholine).

- HRMS (ESI+) : m/z calc. for C₁₉H₂₂N₄O₄ [M+H]⁺: 389.1612; found: 389.1609.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed ≥98% purity for all three synthetic routes. Residual palladium in cross-coupled products was <5 ppm.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrimidine ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial RNA polymerase, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives: These compounds share the dimethoxyphenyl group and exhibit similar antimicrobial activities.

Pyridine derivatives: Compounds with pyridine rings that have been studied for their antimicrobial properties.

Uniqueness

N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring, a morpholine ring, and a dimethoxyphenyl group, which contribute to its distinct chemical properties and potential applications. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.

Biological Activity

N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a morpholine group and a dimethoxyphenyl moiety. Its chemical structure is pivotal for its biological activity, influencing interactions with various biological targets.

1. Anticancer Activity

N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide has been evaluated for its anticancer properties. In vitro studies indicate that it exhibits antiproliferative effects against various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells. For instance, certain derivatives of morpholinopyrimidine compounds have shown IC50 values in the nanomolar range, indicating potent activity against these cell lines .

Case Study:

A specific derivative demonstrated a remarkable selectivity against H460 cells compared to other tested lines, suggesting a targeted mechanism that warrants further investigation into its selectivity and efficacy.

2. Enzyme Inhibition

The compound has been studied as an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways associated with cancer progression. Structure-activity relationship studies have shown that modifications to the substituents can significantly enhance inhibitory potency . For instance, the introduction of specific groups has led to compounds with IC50 values as low as 72 nM, indicating strong potential as therapeutic agents targeting lipid metabolic pathways.

The mechanism by which N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide exerts its biological effects primarily involves:

- Enzyme Binding: The compound binds to the active sites of target enzymes, inhibiting their catalytic activity.

- Modulation of Signaling Pathways: By inhibiting enzymes like NAPE-PLD, the compound affects downstream signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Research into SAR has revealed critical insights into how various substituents influence the biological activity of pyrimidine derivatives:

- Lipophilicity: Increasing lipophilicity through structural modifications enhances cellular uptake and bioavailability.

- Substituent Variability: Different substituents at specific positions on the pyrimidine ring can dramatically alter potency and selectivity against target enzymes .

Comparative Analysis with Similar Compounds

When compared to other morpholinopyrimidine derivatives, N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide demonstrates unique properties that may confer advantages in therapeutic applications:

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide | Moderate | Enzyme inhibition |

| N,N-diethyl-6-morpholinopyrimidine-4-carboxamide | High | Enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.